Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate
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Overview
Description
4-((4-Hydroxy-1-(3-Methylbutyl)-2-Oxo-2H-Quinoline-3-Carbonyl)-Amino)-Benzoic Acid Methyl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-1-(3-Methylbutyl)-2-Oxo-2H-Quinoline-3-Carbonyl)-Amino)-Benzoic Acid Methyl Ester typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Carbonylation: The carbonyl group is introduced via Friedel-Crafts acylation using acyl chlorides.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methylbutyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The quinoline core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Products include quinoline derivatives with oxidized side chains.
Reduction: Reduced forms of the compound with alcohol groups.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It may inhibit specific enzymes, providing a basis for therapeutic applications.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting infectious diseases and cancer.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylic Acid Derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Benzoic Acid Esters: These esters have comparable esterification reactions and applications in drug development.
Uniqueness
4-((4-Hydroxy-1-(3-Methylbutyl)-2-Oxo-2H-Quinoline-3-Carbonyl)-Amino)-Benzoic Acid Methyl Ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline core and the benzoic acid ester moiety enhances its versatility in various applications.
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 4-[[4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-14(2)12-13-25-18-7-5-4-6-17(18)20(26)19(22(25)28)21(27)24-16-10-8-15(9-11-16)23(29)30-3/h4-11,14,26H,12-13H2,1-3H3,(H,24,27) |
InChI Key |
MZHDNRUKXNYTOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
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